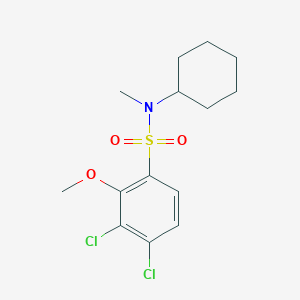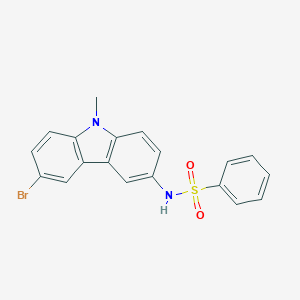
3,4-dichloro-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichloro-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide, commonly known as DCM, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCM is a sulfonamide derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Mécanisme D'action
DCM is thought to exert its effects through the inhibition of certain ion channels and receptors. It has been shown to have a particular affinity for the TRPV1 ion channel, which is involved in the regulation of pain sensation. DCM has also been shown to interact with the GABA receptor, which is involved in the regulation of inhibitory neurotransmission.
Biochemical and Physiological Effects:
DCM has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain ion channels and receptors, which can lead to changes in cellular signaling pathways. DCM has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DCM in laboratory experiments is its ability to selectively inhibit certain ion channels and receptors. This can be useful in the study of various cellular signaling pathways and the regulation of pain sensation. However, one limitation of using DCM is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving DCM. One area of interest is the development of more selective DCM analogs that can target specific ion channels and receptors. Another area of interest is the study of the anti-inflammatory effects of DCM and its potential use in the treatment of various inflammatory conditions. Additionally, there is interest in the use of DCM in the study of various neurological conditions, such as chronic pain and epilepsy.
Méthodes De Synthèse
DCM can be synthesized through a multi-step process involving the reaction of various chemicals. The process typically involves the reaction of 2-chloro-4-nitroaniline with cyclohexylamine, followed by the reduction of the resulting intermediate with sodium borohydride. The resulting compound is then reacted with 2-methoxybenzenesulfonyl chloride to yield DCM.
Applications De Recherche Scientifique
DCM has been extensively studied for its potential applications in scientific research. It has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. DCM has been used in the study of ion channels, protein-protein interactions, and the regulation of cellular signaling pathways.
Propriétés
Nom du produit |
3,4-dichloro-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C14H19Cl2NO3S |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
3,4-dichloro-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H19Cl2NO3S/c1-17(10-6-4-3-5-7-10)21(18,19)12-9-8-11(15)13(16)14(12)20-2/h8-10H,3-7H2,1-2H3 |
Clé InChI |
OBLVDYLVAMMYJU-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |
SMILES canonique |
CN(C1CCCCC1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278964.png)
![1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278965.png)


![1-(4-bromophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278968.png)
![2-(Methylamino)-7-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278971.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278972.png)



![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278980.png)
![2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278982.png)
![2-(methylamino)-7-[(E)-3-pyridin-3-ylprop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B278985.png)
![2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278986.png)